Ot-551

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a small molecule with antioxidant and anti-inflammatory effects

Properties

CAS No. |

627085-11-4 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

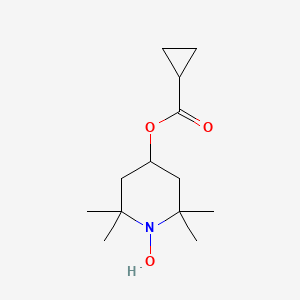

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate |

InChI |

InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3 |

InChI Key |

ZWEXEKJLDHNLLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |

Appearance |

Solid powder |

Other CAS No. |

627085-11-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride OT-551 |

Origin of Product |

United States |

Foundational & Exploratory

OT-551: A Technical Deep Dive into its Mechanism of Action in Retinal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OT-551 is a novel, topically administered small molecule that has been investigated for the treatment of geographic atrophy (GA), an advanced form of age-related macular degeneration (AMD). As a lipophilic prodrug, this compound readily penetrates ocular tissues and is converted by intraocular esterases into its active metabolite, Tempol-H. The therapeutic rationale for this compound is centered on its potent antioxidant and anti-inflammatory properties, which combat the oxidative stress implicated in the pathogenesis of retinal degenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound in retinal cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its proposed signaling pathways.

Core Mechanism of Action: Combating Oxidative Stress

The retina is a highly metabolic tissue, making it particularly vulnerable to oxidative stress, a key pathogenic factor in AMD.[1] this compound's primary mechanism of action is to counteract this oxidative damage.

This compound is a disubstituted hydroxylamine that, upon administration, is converted to its active metabolite, Tempol-H (TP-H).[1][2] Both this compound and Tempol-H possess active hydroxylamine groups that can directly or indirectly interact with and neutralize free radicals within the eye, thereby terminating damaging free radical reactions.[1]

The active metabolite, Tempol-H, is a derivative of TEMPOL, a stable nitroxide free radical. TEMPOL and its hydroxylamine form, Tempol-H, exhibit superoxide dismutase (SOD)-like activity, catalyzing the dismutation of superoxide into hydrogen peroxide and oxygen. They also demonstrate ferroxidase activity, oxidizing Fe²⁺ to Fe³⁺, which can mitigate the formation of highly reactive hydroxyl radicals.

Preclinical studies have demonstrated that this antioxidant activity translates to the protection of retinal cells. In a rat model of light-induced retinal degeneration, systemic administration of this compound and Tempol-H provided significant protection to both photoreceptor and retinal pigment epithelium (RPE) cells against acute light damage.[3][4]

Signaling Pathway

The proposed mechanism involves the interruption of the oxidative stress cascade that leads to cellular damage and apoptosis in retinal cells.

Preclinical Evidence of Efficacy

Protection Against Light-Induced Retinal Damage in Rats

Preclinical studies in albino rats exposed to acute light stress have provided quantitative evidence of the protective effects of this compound and its active metabolite, Tempol-H.

-

Animal Model: Albino rats were used.

-

Light Exposure: Animals were exposed to 2,700 lux white fluorescent light for 6 hours.

-

Drug Administration: this compound or Tempol-H was administered via intraperitoneal injection approximately 30 minutes prior to light exposure.[3]

-

Evaluation: Retinal protection was assessed through histological analysis of the outer nuclear layer (ONL) thickness and counting of RPE cell nuclei. Functional protection was evaluated by electroretinography (ERG). Lipid peroxidation was measured by quantifying levels of 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE).[5]

| Outcome Measure | Treatment Group (Dose) | Result | Reference |

| RPE Cell Nuclei Count | This compound (any dose) | No significant difference between light-exposed and unexposed eyes in the inferior hemisphere. | [3][4] |

| Tempol-H (100 mg/kg) | No significant difference between light-exposed and unexposed eyes in the inferior hemisphere. | [3][4] | |

| This compound (100 mg/kg) | No significant difference between light-exposed and unexposed eyes in the superior hemisphere. | [3][4] | |

| RPE Damage Index (%) | This compound (any dose) | Significantly lower compared to water-treated animals in both inferior and superior hemispheres. | [3][4] |

| ERG b-wave Amplitude Loss | Water-treated | 77% loss | [5] |

| This compound (25 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |

| This compound (50 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |

| This compound (100 mg/kg) | Significantly higher amplitude compared to water-treated. | [5] | |

| Outer Nuclear Layer (ONL) Thickness Loss (Superior Hemisphere) | Water-treated | 56% loss | [5] |

| This compound (25 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |

| This compound (50 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |

| This compound (100 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |

| Tempol-H (100 mg/kg) | Significantly higher thickness compared to water-treated. | [5] | |

| 4-HNE and 4-HHE Protein Modifications | This compound (100 mg/kg) | Completely counteracted the increase seen after light exposure in water-treated eyes. | [5] |

digraph "Preclinical_Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

"Animal_Model" [label="Albino Rats", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Drug_Admin" [label="Intraperitoneal Injection\n(this compound, Tempol-H, or Water)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Light_Exposure" [label="6 hours of 2700 lux\nWhite Fluorescent Light", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Evaluation" [label="Evaluation of Retinal Protection", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Histology" [label="Histological Analysis\n(ONL Thickness, RPE Cell Count)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Function" [label="Functional Analysis\n(Electroretinography - ERG)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Biochemistry" [label="Biochemical Analysis\n(4-HNE & 4-HHE Levels)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Animal_Model" -> "Drug_Admin";

"Drug_Admin" -> "Light_Exposure" [label="30 min prior"];

"Light_Exposure" -> "Evaluation";

"Evaluation" -> "Histology";

"Evaluation" -> "Function";

"Evaluation" -> "Biochemistry";

}

this compound has been evaluated in Phase II clinical trials for the treatment of geographic atrophy.

#### **3.1. Phase II Clinical Trial (NCT00306488)**

This was a single-center, open-label study involving 10 participants with bilateral GA. One eye was randomized to receive 0.45% this compound eye drops three times daily for two years, with the fellow eye serving as a control.

[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]

##### **Experimental Protocol: Phase II Clinical Trial (NCT00306488)**

* **Study Design:** Single-center, open-label, prospective, unilaterally-administered.

[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]* **Participants:** 10 individuals with bilateral geographic atrophy.

[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Intervention:** Topical 0.45% this compound administered to one randomly assigned "study eye" three times daily for 2 years. The untreated fellow eye served as a control.

[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]* **Primary Efficacy Outcome:** Change in best-corrected visual acuity (BCVA) at 24 months.

[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Secondary Efficacy Outcomes:** Changes in the area of GA, contrast sensitivity, microperimetry measurements, and total drusen area from baseline.

[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]* **Safety Assessments:** Complete ophthalmologic examinations, fundus photography, and review of ocular and systemic symptoms at months 1, 3, 6, 9, 12, 18, and 24.

[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]

##### **Quantitative Data from the Phase II Clinical Trial (NCT00306488)**

| Outcome Measure | Study Eye (this compound) | Fellow Eye (Control) | P-value | Reference |

| :--- | :--- | :--- | :--- | :--- |

| **Mean Change in BCVA at 2 years (letters)** | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | [[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMVks3IaeSzBg2PK8W_VRZhNYFpKtgKYrGLJDg9L9VI0AzHvMcvDa9Ni_T9Jll0t6F2M8LnARE24HLWLowfItG_nULALepOOse-w5WHF4FliOY4ZCfcLL-dS90oTGe8jSE_NZEzOqWZA3-gZ2T6YzyrMlB4CQk-4inMcVskWuXrK_ESaqCpBXLCxiXGIqeZvOeZ0hG_vScqNSGiYKPuJt5MrlHPK8sOKn_yd5emBLI3Q4xci0-kxiuC7rwGf56g_jfgQsHftNq7ZmSZK-dHbSz3hqI953tX14yzg%3D%3D)]|

| **Change in Area of GA at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|

| **Change in Contrast Sensitivity at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|

| **Change in Microperimetry at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|

| **Change in Drusen Area at 2 years** | No statistically significant difference | No statistically significant difference | N/A | [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEP8QNssDjPNp2hANwIGzO9paVY03qMfWGOxI4YWWJNR2EqQeD4B0HO2WtrS-4HtAj9hn3JRtfpHdMU0GvNfds0nSOYFfTfEcjNXqs0sVte57uYzFmJmQ_Mn9TFEmF1wGK9D98dIiao-pyV0V7ywR_BL4T4tMQBuQ%3D%3D)]|

While the study showed a statistically significant difference in maintaining visual acuity in the treated eyes, there were no significant effects on the other outcome measures, suggesting limited benefit at the tested concentration and delivery mode. [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]The treatment was well-tolerated with no serious adverse effects reported.

[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMOBvlySMeGApYaalohqvTQTqz-P6WioAEjuDwtMvv59MCmtXxdUzxFAz_HyuPru-uIFE69IkmQM2I1vDtiNrZSxgOO_0EjjsICtWHmBdaPgGFsBOyS4E1qV0eEdw_GYLmMpr2XVZ-SoL8Asc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuwbntRH1ZdTkmMBTgaypGf8Xe4rXGdut4qlPYEH8f96QzTqPJ3GXSGXDpjUdEdTM9CCdbKToBTquSGC5-Y_I9uKX7RDb8OPXu37P_D3IvDvH3gfYxSM5xr_zm3eZmvJJT2yOJRbBOa1vfaCc%3D)]

#### **3.2. Multicenter Phase II Clinical Trial**

A randomized, double-masked, placebo-controlled multicenter trial evaluated 0.3% and 0.45% this compound in 137 subjects with GA.

[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]

##### **Quantitative Data from the Multicenter Phase II Trial**

| Outcome Measure (at 18 months) | Placebo | this compound (0.3%) | this compound (0.45%) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| **Mean Change in Area of GA (mm²)** | +3.55 | +3.01 | +3.43 | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|

| **Mean Change in BCVA (letters)** | -4.9 | -8.9 | -7.7 | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|

| **Proportion of Subjects Losing ≥15 Letters** | 16% | 20% | 21% | [[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]|

This larger study did not demonstrate a reduction in the progression of the area of GA.

[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNoJUnkruMfkvWWQoIirP5Bv8rGymS_0XJPLQhFpMw0o0YuTdyDexi_MLMD05CQzYmodrg8kb8_ex51iFe9RA_xzLkdFGqjieiWYfMeoz29u9-0hTPbCVOOTgP19P9JoirSY4cIxSO87ynHETLRWToEQ7yMEfZg%3D%3D)]

### **4. Anti-Inflammatory and Anti-Angiogenic Properties**

In addition to its antioxidant effects, this compound has demonstrated anti-inflammatory and anti-angiogenic activity in preclinical models. This is thought to be mediated through the downregulation of the nuclear factor (NF)-κB protein complex. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]NF-κB is a transcription factor that becomes highly activated under conditions of oxidative stress and inflammation, leading to the expression of pro-inflammatory and pro-angiogenic genes. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]By inhibiting NF-κB activation, this compound may further protect retinal cells from the damaging inflammatory cascade and abnormal blood vessel growth associated with wet AMD.

[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEd1_rNsyjnNa5adpgVL4xDXOaA06MZ-i2bmauZhMdCTb0IIOMYBkeyHfOGwYYqJ4IsmRBwu9zByE2Etajd_enge7n0UbdiCh7oOCZzf-wDULgtrlHz_0COgA249TrfsOsFJKkQwF_BnpY-DdDUigkWCQ%3D%3D)]

```dot

digraph "Logical_Relationship" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

"this compound" [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Prodrug_Conversion" [label="Prodrug Conversion", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Tempol-H" [label="Tempol-H (Active Metabolite)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Antioxidant" [label="Antioxidant Activity\n(ROS Scavenging)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Anti-inflammatory" [label="Anti-inflammatory Activity\n(NF-κB Inhibition)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Retinal_Protection" [label="Protection of Retinal Cells\n(Photoreceptors & RPE)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Prodrug_Conversion";

"Prodrug_Conversion" -> "Tempol-H";

"Tempol-H" -> "Antioxidant";

"Tempol-H" -> "Anti-inflammatory";

"Antioxidant" -> "Retinal_Protection";

"Anti-inflammatory" -> "Retinal_Protection";

}

```Logical relationship of this compound's properties and effects.

### **5. Conclusion**

this compound is a prodrug that is locally converted to the active antioxidant, Tempol-H. Its mechanism of action in retinal cells is primarily centered on the mitigation of oxidative stress through the neutralization of reactive oxygen species. Preclinical studies have provided robust evidence for its protective effects against light-induced retinal damage. While an initial small clinical trial suggested a potential benefit in preserving visual acuity in patients with geographic atrophy, a larger subsequent trial did not confirm a significant effect on slowing the progression of the atrophic area. The anti-inflammatory and anti-angiogenic properties of this compound, likely mediated through the inhibition of NF-κB, represent additional therapeutic avenues that warrant further investigation. This comprehensive technical overview provides a foundation for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound and its potential, as well as its limitations, in the treatment of retinal diseases.

References

- 1. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Preclinical Profile of OT-551 for Age-Related Macular Degeneration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The "dry" or atrophic form, particularly with geographic atrophy (GA), currently has limited treatment options. Oxidative stress and inflammation are recognized as key drivers in the pathogenesis of AMD.[1] OT-551, a novel topically administered small molecule, was developed by Othera Pharmaceuticals to address these underlying mechanisms.[2] This technical guide provides a comprehensive overview of the preclinical research on this compound for AMD, focusing on its mechanism of action, efficacy in non-clinical models, and the experimental methodologies employed.

Mechanism of Action

This compound is a disubstituted hydroxylamine that acts as a prodrug.[3][4] Its lipophilic nature allows it to penetrate the cornea and reach the posterior segment of the eye following topical administration.[3][5] Within the eye, intraocular esterases convert this compound into its active metabolite, Tempol-H (TP-H).[3][4] Tempol-H is a potent antioxidant that can terminate free radical reactions.[3] The therapeutic rationale for this compound in AMD is based on its ability to mitigate oxidative damage and inflammation in the retina.[1][3]

Beyond its direct antioxidant effects, this compound has been shown to downregulate the overexpression of the nuclear factor-kappaB (NF-κB) protein complex.[2] NF-κB is a transcription factor that plays a central role in inflammatory responses and is activated by oxidative stress.[2] By inhibiting NF-κB, this compound can suppress the production of pro-inflammatory cytokines and chemokines, further protecting retinal cells from damage.[6] Preclinical studies have demonstrated that this compound possesses anti-oxidative, anti-inflammatory, and anti-angiogenic properties.[2]

Signaling Pathway of this compound in Mitigating Oxidative Stress and Inflammation in AMD

Caption: Mechanism of action of this compound in the eye.

Preclinical Efficacy

In Vitro Data

In vitro studies have substantiated the anti-inflammatory effects of this compound. In a key experiment, this compound demonstrated effective inhibition of lipopolysaccharide (LPS)-induced NF-κB activation.[6] This included the prevention of the nuclear translocation of p50/p65 and the degradation of IκBα.[6] Furthermore, this compound was shown to inhibit the production of the pro-inflammatory cytokine TNF-α in human blood cells with an IC50 of 9.2 µM.[6] The compound also exhibited potent inhibition of membrane lipid peroxidation, with 80-90% inhibition observed at concentrations of 1.0-3.0 µM.[6]

| Parameter | Assay | Result | Reference |

| IC50 | LPS-mediated TNF-α production in human blood cells | 9.2 µM | [6] |

| Inhibition | Membrane Lipid Peroxidation | 80-90% at 1.0-3.0 µM | [6] |

In Vivo Data

The protective effects of this compound and its active metabolite, Tempol-H, were evaluated in an in vivo rat model of acute light-induced retinal damage.[7][8] Systemic (intraperitoneal) administration of this compound prior to intense light exposure provided significant protection to the retinal pigment epithelium (RPE).[7][8] The study found that this compound was more protective than Tempol-H.[7][8] In animals treated with any tested dose of this compound, the number of RPE cell nuclei was not significantly different between light-exposed and unexposed eyes in the inferior hemisphere.[8] A significant reduction in the RPE damage index was observed in animals treated with all doses of this compound compared to water-treated controls in both the inferior and superior hemispheres.[8]

| Model | Drug/Dose | Endpoint | Outcome | Reference |

| Rat model of acute light-induced retinal damage | This compound (intraperitoneal) | RPE cell nuclei count | No significant reduction in light-exposed eyes vs. unexposed eyes (inferior hemisphere) | [8] |

| Rat model of acute light-induced retinal damage | This compound (intraperitoneal) | RPE damage index | Significantly lower compared to water-treated animals (inferior and superior hemispheres) | [8] |

| Rat model of acute light-induced retinal damage | Tempol-H (100 mg/kg, intraperitoneal) | RPE cell nuclei count | No significant reduction in light-exposed eyes vs. unexposed eyes (inferior hemisphere) | [8] |

Experimental Protocols

In Vitro NF-κB Inhibition and Cytokine Production Assay

The following is a generalized protocol based on standard methods for assessing NF-κB inhibition and cytokine production.

-

Cell Culture: Human monocytic cell lines or peripheral blood mononuclear cells are cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: NF-κB activation is induced by adding an inflammatory stimulus such as lipopolysaccharide (LPS).

-

NF-κB Activation Analysis:

-

Western Blot: Nuclear and cytoplasmic extracts are prepared. Western blotting is performed to detect the levels of IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation.

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis to assess the DNA binding activity of NF-κB.

-

-

Cytokine Production Analysis:

-

ELISA: The concentration of TNF-α in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

In Vivo Light-Induced Retinal Damage Model

The protocol for the in vivo light-induced retinal damage model is based on established methods.

-

Animal Model: Albino rats are commonly used for this model due to their susceptibility to light-induced retinal damage.

-

Drug Administration: Animals are administered this compound or Tempol-H via intraperitoneal injection approximately 30 minutes before light exposure. A control group receives a vehicle (e.g., water).

-

Light Exposure: Animals are exposed to a controlled, high-intensity white fluorescent light (e.g., 2700 lux) for a duration of 6 hours.

-

Histological Evaluation:

-

Tissue Preparation: After a post-exposure period to allow for the development of damage, the eyes are enucleated, fixed, and embedded in paraffin or resin.

-

Sectioning: Retinal cross-sections are prepared.

-

Staining: Sections are stained with hematoxylin and eosin (H&E) or other relevant stains.

-

Quantification: The number of RPE cell nuclei is counted in defined regions of the retina (e.g., superior and inferior hemispheres). An RPE damage index, representing the extent of RPE damage, is also calculated.

-

Experimental Workflow for In Vivo Retinal Damage Model

Caption: Workflow for the in vivo light-induced retinal damage model.

Pharmacokinetics

Nonclinical pharmacokinetic studies have indicated that topically administered this compound, due to its lipophilic nature, can penetrate the cornea.[3][5] Once inside the eye, it is converted by intraocular esterases to its active, more hydrophilic metabolite, Tempol-H.[3][4] This conversion allows for the active compound to be present in the posterior segment of the eye.[3] In animal models, therapeutic levels of the drug were achieved in the retina and were measurable for up to 16 hours after a single topical administration.[5]

Conclusion

The preclinical data for this compound provide a strong rationale for its investigation as a therapeutic agent for dry AMD. Its unique prodrug design allows for topical administration with subsequent delivery of the active antioxidant and anti-inflammatory metabolite, Tempol-H, to the retina. In vitro and in vivo studies have demonstrated its ability to mitigate oxidative stress and inflammation, key pathological processes in AMD. While clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with geographic atrophy, the preclinical findings laid the essential groundwork for its clinical development. Further research into similar therapeutic strategies targeting oxidative stress and inflammation remains a promising avenue for the treatment of atrophic AMD.

References

- 1. Oxidative stress in retinal pigment epithelium degeneration: from pathogenesis to therapeutic targets in dry age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Dry AMD Topical | amdbook.org [amdbook.org]

- 3. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxide pharmaceutical development for age-related degeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ophthalmologytimes.com [ophthalmologytimes.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

OT-551: A Mechanistic Deep Dive into the Downregulation of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

OT-551, a novel small molecule, has demonstrated significant potential in the modulation of inflammatory processes through its targeted downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide synthesizes the available preclinical data to elucidate the mechanism of action of this compound, providing a detailed overview of its effects on key components of the NF-κB cascade. Experimental evidence points to this compound's ability to inhibit the degradation of IκBα, prevent the nuclear translocation of the p50/p65 heterodimer, and subsequently suppress the production of downstream pro-inflammatory cytokines. This document provides a comprehensive summary of the quantitative data, outlines the experimental methodologies employed in these preclinical studies, and visualizes the signaling pathways and experimental workflows to offer a clear and in-depth understanding of this compound's role in NF-κB signaling.

Introduction to this compound and NF-κB Signaling

This compound is a disubstituted hydroxylamine with potent antioxidant, anti-inflammatory, and anti-angiogenic properties.[1] Its therapeutic potential is largely attributed to its ability to downregulate the overexpression of the NF-κB protein complex.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of inflammatory diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB heterodimer, typically composed of p50 and p65 subunits, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α.

Mechanism of Action of this compound on the NF-κB Pathway

Preclinical studies have revealed that this compound exerts its anti-inflammatory effects by intervening at multiple key steps in the NF-κB signaling cascade. The primary mechanism of this compound involves the inhibition of LPS-induced NF-κB activation.[2] This is achieved through the prevention of IκBα degradation, which effectively keeps the NF-κB complex in its inactive state in the cytoplasm.[2] Consequently, the nuclear translocation of the active p50/p65 subunits is inhibited.[2] It is important to note that this compound does not appear to interfere with the DNA binding of the p50/p65 complex itself.[2]

Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory activity of this compound on the NF-κB pathway has been quantified in vitro. A key finding is the dose-dependent inhibition of pro-inflammatory cytokine production.

| Parameter | Assay System | Stimulus | Key Finding | Reference |

| TNF-α Production | In vitro human blood cells | LPS | IC50 of 9.2 µM | [2] |

| Chemokine & Cytokine Upregulation | In vivo mouse model | LPS | Dose-dependent inhibition | [2] |

Experimental Methodologies

The investigation into this compound's mechanism of action has employed a range of standard molecular and cellular biology techniques.

Cell Culture and Stimulation

-

Cell Lines: Human monocytic cell lines and primary human blood cells have been utilized.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response and activate the NF-κB signaling pathway.

Key Experimental Assays

-

Western Blotting: This technique is used to assess the protein levels of key signaling molecules. Specifically, it is employed to measure the degradation of IκBα in response to LPS stimulation, both in the presence and absence of this compound.

-

Immunofluorescence and Nuclear Translocation Assays: These methods are used to visualize and quantify the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted pro-inflammatory cytokines, such as TNF-α, in cell culture supernatants or in vivo samples. This assay is crucial for determining the IC50 value of this compound.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is employed to measure the mRNA expression levels of NF-κB target genes, providing insight into the transcriptional-level effects of this compound.

-

Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay: This assay is used to determine if this compound directly affects the ability of the p50/p65 complex to bind to its DNA consensus sequence.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the effect of this compound on NF-κB signaling.

Downstream Effects and Therapeutic Implications

By inhibiting the NF-κB signaling pathway, this compound effectively suppresses the production of a range of pro-inflammatory mediators. This broad anti-inflammatory activity, coupled with its antioxidant and anti-angiogenic properties, positions this compound as a potential therapeutic agent for a variety of inflammatory conditions. While clinical trials have primarily focused on its application in age-related macular degeneration (AMD), the mechanistic data strongly suggest its potential utility in other diseases where NF-κB-driven inflammation is a key pathological feature.

Conclusion

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the prevention of IκBα degradation and the subsequent inhibition of p50/p65 nuclear translocation, provides a solid foundation for its observed anti-inflammatory effects. The quantitative data, though limited in the public domain, clearly demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production. The experimental methodologies outlined in this guide provide a framework for further investigation into the nuanced effects of this compound and other potential NF-κB inhibitors. The continued exploration of this compound's therapeutic potential is warranted, particularly in the context of chronic inflammatory diseases.

References

Investigating the Antioxidant Properties of Ot-551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ot-551 is a novel, topically administered small molecule that has demonstrated significant promise as a therapeutic agent for ocular diseases associated with oxidative stress, such as age-related macular degeneration (AMD). As a lipophilic prodrug, this compound readily penetrates ocular tissues where it is converted by intraocular esterases into its active metabolite, Tempol-H.[1] Tempol-H, a hydroxylamine derivative of the potent antioxidant Tempol, is believed to be the primary mediator of this compound's therapeutic effects. This technical guide provides an in-depth overview of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Antioxidant Properties of this compound and its Metabolite Tempol-H

The antioxidant activity of this compound is primarily attributed to its active metabolite, Tempol-H, which belongs to the class of stable nitroxide radicals. These compounds are known for their ability to catalytically scavenge a variety of reactive oxygen species (ROS). The antioxidant mechanisms of this compound/Tempol-H are multifaceted and include:

-

Superoxide Dismutase (SOD) Mimetic Activity: Tempol and its derivatives can catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), mimicking the action of the endogenous antioxidant enzyme SOD.

-

Catalase-like Activity: Nitroxides can facilitate the decomposition of hydrogen peroxide into water and oxygen, thereby detoxifying this potentially harmful ROS.

-

Radical Scavenging: Tempol-H can directly react with and neutralize a variety of free radicals, thus terminating damaging chain reactions.

-

Inhibition of Lipid Peroxidation: By quenching free radicals, this compound and Tempol-H can prevent the oxidative degradation of lipids, a key process in cellular membrane damage.

Quantitative Data on Antioxidant Efficacy

| Parameter Measured | Experimental Model | Treatment | Key Findings | Reference |

| Lipid Peroxidation Products (4-HNE and 4-HHE) | Light-induced retinal damage in rats | 100 mg/kg this compound (intraperitoneal) | Completely counteracted the increase in 4-HNE and 4-HHE protein modifications in the retina. | [2] |

| RPE Cell Damage Index (%) | Light-induced retinal damage in rats | This compound (various doses, intraperitoneal) | Significantly lower RPE damage index in this compound treated animals compared to water-treated controls. | [3] |

| Outer Nuclear Layer (ONL) Thickness | Light-induced photoreceptor degeneration in rats | 100 mg/kg this compound (intraperitoneal) | No apparent decrease in ONL thickness observed in this compound treated animals, in contrast to significant loss in water-treated animals. | [3] |

| Visual Acuity (Mean Change in BCVA) | Phase II Clinical Trial in patients with Geographic Atrophy | Topical 0.45% this compound three times daily for 2 years | +0.2 ± 13.3 letters in the study eyes versus -11.3 ± 7.6 letters in fellow eyes (P = 0.0259). | [4] |

Signaling Pathways Modulated by this compound

This compound is known to modulate key signaling pathways involved in the cellular response to oxidative stress, notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-containing genes. Interestingly, some reports suggest that this compound may act by downregulating Nrf-2, which appears counterintuitive for an antioxidant. This may indicate a complex, context-dependent regulatory mechanism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory effects.

References

- 1. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Ot-551 in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ot-551 is a novel, topically administered small molecule that has demonstrated significant anti-inflammatory and antioxidant properties in ocular tissues. Developed by Othera Pharmaceuticals, this disubstituted hydroxylamine is a prodrug that is converted to its active metabolite, Tempol-H, by intraocular esterases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, with a focus on its mechanism of action, preclinical data, and clinical findings in ocular inflammatory conditions. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Inflammation is a critical pathogenic component in a wide range of ocular diseases, including age-related macular degeneration (AMD), uveitis, and diabetic retinopathy. The complex interplay of inflammatory mediators, such as cytokines and chemokines, and the activation of signaling pathways like Nuclear Factor-kappa B (NF-κB) contribute to tissue damage and vision loss. This compound has emerged as a promising therapeutic agent that targets these inflammatory cascades. Its ability to be delivered topically and penetrate to the posterior segment of the eye makes it a particularly attractive candidate for treating retinal diseases.

Preclinical studies have shown that this compound and its active metabolite, Tempol-H, possess potent antioxidant and anti-inflammatory activities.[1] These properties are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.[2] This guide will delve into the specifics of these mechanisms and the supporting experimental evidence.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is attributed to its modulation of the NF-κB signaling pathway.[2] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active p50/p65 subunits.[3] This leads to a downstream reduction in the production of inflammatory mediators.

Quantitative Preclinical Data

Preclinical studies have provided quantitative data on the anti-inflammatory efficacy of this compound. A key study demonstrated its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.

| Parameter | Cell Type | Stimulus | IC50 | Reference |

| TNF-α Inhibition | Human Blood Cells | Lipopolysaccharide (LPS) | 9.2 µM | [3] |

Table 1: In Vitro Anti-inflammatory Activity of this compound

Further preclinical investigations in a light-induced retinal damage model in rats have demonstrated the protective effects of this compound on retinal pigment epithelium (RPE) cells.[1]

| Model | Species | Treatment | Endpoint | Result | Reference |

| Light-Induced Retinal Damage | Rat | This compound (100 mg/kg, IP) | RPE Cell Nuclei Count | Significant protection against light-induced RPE cell loss | [1] |

| Light-Induced Retinal Damage | Rat | This compound (doses up to 100 mg/kg, IP) | RPE Damage Index | Significantly lower damage index compared to control | [1] |

Table 2: In Vivo Protective Effects of this compound in a Retinal Damage Model

Experimental Protocols

In Vitro TNF-α Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced TNF-α production in human blood cells.

Methodology:

-

Whole human blood is collected from healthy volunteers.

-

The blood is incubated with varying concentrations of this compound for a predetermined period.

-

Lipopolysaccharide (LPS) is added to the samples to stimulate an inflammatory response and induce the production of TNF-α.

-

Following incubation, plasma is separated by centrifugation.

-

TNF-α levels in the plasma are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the concentration of this compound.[3]

Light-Induced Retinal Damage Model in Rats

Objective: To evaluate the protective effect of this compound on retinal pigment epithelium (RPE) cells in an in vivo model of light-induced damage.

Methodology:

-

Albino rats are dark-adapted for a specified period.

-

Animals are administered this compound or a vehicle control via intraperitoneal (IP) injection.

-

Following a short absorption period, the rats are exposed to a controlled, high-intensity light source for several hours to induce retinal damage.

-

After a post-exposure recovery period, the animals are euthanized, and their eyes are enucleated.

-

The eyes are processed for histological analysis.

-

Retinal sections are stained and examined microscopically to assess the extent of RPE cell damage and to count the number of RPE cell nuclei.

-

A semi-quantitative RPE damage index is used to compare the level of protection between the treatment and control groups.[1]

Clinical Studies

This compound has been evaluated in Phase I and II clinical trials for the treatment of geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[4][5]

Phase I/II Open-Label Study (NCT00306488)

This single-center, open-label study enrolled 10 participants with bilateral GA. A 0.45% solution of this compound was administered topically three times daily to one eye for two years, with the fellow eye serving as a control.[4][6]

| Outcome Measure | Study Eye (this compound) | Fellow Eye (Control) | P-value | Reference |

| Mean Change in Best-Corrected Visual Acuity (BCVA) at 2 years (letters) | +0.2 ± 13.3 | -11.3 ± 7.6 | 0.0259 | [4] |

Table 3: Key Efficacy Outcome from the Phase I/II Open-Label Study of this compound in Geographic Atrophy

The study concluded that this compound was well-tolerated and showed a potential positive effect on maintaining visual acuity.[4]

Phase II Randomized, Double-Masked Study (NCT00485394)

A larger, multi-center, placebo-controlled trial evaluated two concentrations of this compound (0.3% and 0.45%) in 137 subjects with GA. The drug was administered four times daily for up to two years.[7]

| Treatment Group | Mean Change in GA Area at 18 months (mm²) | Mean Change in BCVA at 18 months (letters) | Reference |

| Placebo | +3.55 | -4.9 | [7] |

| This compound 0.3% | +3.01 | -8.9 | [7] |

| This compound 0.45% | +3.43 | -7.7 | [7] |

Table 4: Key Efficacy Outcomes from the Phase II Randomized Controlled Trial of this compound in Geographic Atrophy

This study found that while this compound was safe and well-tolerated, it did not demonstrate a significant reduction in the progression of GA area compared to placebo.[7]

Conclusion

This compound is a promising topical therapeutic agent with a well-defined anti-inflammatory mechanism of action centered on the inhibition of the NF-κB signaling pathway. Preclinical studies have provided quantitative evidence of its ability to suppress pro-inflammatory cytokine production and protect retinal cells from damage. While clinical trials in geographic atrophy have yielded mixed results regarding efficacy in slowing disease progression, the compound's favorable safety profile and demonstrated biological activity warrant further investigation, potentially in other ocular inflammatory conditions or in combination with other therapeutic modalities. This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon in the ongoing effort to combat inflammatory eye diseases.

References

- 1. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Dry AMD Topical | amdbook.org [amdbook.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Understanding the Bioavailability and Mechanism of Action of Topical OT-551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability, mechanism of action, and relevant experimental methodologies related to the topical ophthalmic solution OT-551. This compound, a promising therapeutic agent for geographic atrophy associated with age-related macular degeneration (AMD), has been the subject of preclinical and clinical investigations. This document synthesizes publicly available data to offer a detailed resource for professionals in the field of drug development and ophthalmic research.

Introduction to this compound

This compound is a small, lipophilic prodrug designed for topical administration to the eye.[1][2] Its primary therapeutic target is geographic atrophy, an advanced form of dry AMD characterized by the progressive degeneration of the retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris. The rationale for the development of this compound stems from the significant role of oxidative stress and inflammation in the pathogenesis of AMD.

Bioavailability and Ocular Pharmacokinetics

The effective delivery of therapeutic agents to the posterior segment of the eye via topical administration presents a significant challenge. This compound was specifically designed to overcome the corneal barrier and achieve therapeutic concentrations in the retina.

Prodrug Strategy for Enhanced Penetration

This compound is a prodrug of the active metabolite Tempol-H (TP-H), a potent antioxidant.[2] While TP-H itself has poor corneal penetration, this compound's lipophilic nature facilitates its passage through the cornea and into the anterior chamber.[2] Following administration, intraocular esterases rapidly convert this compound into the active TP-H.[2] This targeted delivery strategy ensures that the therapeutic agent reaches the posterior segment of the eye where it is needed.

Ocular Tissue Distribution

Preclinical studies in animal models have demonstrated that topical administration of this compound results in "excellent ocular bioavailability," with significant levels of the active metabolite, TP-H, being achieved in the retina.[2] Although specific quantitative data from these proprietary nonclinical pharmacokinetic studies are not publicly available, the qualitative evidence suggests successful delivery to the target tissue.

Table 1: Summary of Preclinical Ocular Pharmacokinetic Profile of Topical this compound

| Parameter | Finding | Source |

| Corneal Penetration | This compound, as a lipophilic prodrug, readily penetrates the cornea. | [2] |

| Conversion to Active Metabolite | Intraocular esterases convert this compound to its active metabolite, Tempol-H (TP-H). | [2] |

| Retinal Distribution | Significant levels of TP-H are detected in the retina following topical administration. | [2] |

| Systemic Exposure | Information not publicly available. | |

| Pharmacokinetic Parameters (Cmax, Tmax, AUC) | Specific quantitative data for ocular tissues are not publicly available. |

Mechanism of Action

The therapeutic effects of this compound are attributed to the antioxidant and anti-inflammatory properties of its active metabolite, TP-H.

Antioxidant Activity

TP-H is a potent free-radical scavenger.[2] In the context of AMD, excessive oxidative stress is a key driver of cellular damage and apoptosis in the RPE and photoreceptors. By neutralizing reactive oxygen species (ROS), TP-H helps to mitigate this oxidative damage, thereby protecting retinal cells.

Anti-inflammatory Activity

Chronic inflammation is another critical component in the pathogenesis of AMD. The anti-inflammatory effects of TP-H are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. By downregulating NF-κB activation, TP-H can reduce the inflammatory cascade within the retina.

Anti-angiogenic Properties

In addition to its antioxidant and anti-inflammatory effects, preclinical studies have suggested that this compound may also possess anti-angiogenic properties, which could be beneficial in preventing the progression to the wet form of AMD.[2]

Signaling Pathway

The proposed mechanism of action of this compound's active metabolite, Tempol-H, involves the modulation of key signaling pathways implicated in oxidative stress and inflammation. A simplified representation of this is depicted below.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of topical this compound are largely proprietary. However, based on standard methodologies in ophthalmic drug development, a representative protocol for assessing ocular bioavailability and a protocol for a relevant efficacy model are outlined below.

Representative Protocol: Ocular Pharmacokinetics of Topical this compound in Rabbits

Objective: To determine the concentration of this compound and its active metabolite, TP-H, in various ocular tissues and plasma following topical administration in rabbits.

Animals: New Zealand White rabbits.

Dosing: A single 50 µL drop of this compound ophthalmic solution (e.g., 0.45% formulation) is administered to one eye of each rabbit.

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), animals are euthanized, and the following tissues are collected:

-

Cornea

-

Aqueous Humor

-

Vitreous Humor

-

Retina

-

Choroid

-

Plasma

Bioanalysis: Concentrations of this compound and TP-H in tissue homogenates and plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated for each tissue.

Experimental Protocol: Light-Induced Retinal Damage Model in Rats

Objective: To evaluate the protective effect of this compound against light-induced retinal degeneration in a rat model.

Animals: Albino Sprague-Dawley rats.

Drug Administration: Rats are administered this compound or its active metabolite, TP-H, via intraperitoneal injection prior to light exposure. While not a topical administration study, this model assesses the protective effects of the compounds once they have reached the systemic circulation and, by extension, the eye.

Light Exposure: Animals are exposed to a controlled, high-intensity light source for a specified duration to induce retinal damage.

Outcome Measures:

-

Histology: Retinal sections are examined to assess the extent of photoreceptor cell death and RPE damage.

-

Electroretinography (ERG): ERG is performed to measure retinal function and assess the degree of functional impairment and protection.

Table 2: Key Parameters of a Light-Induced Retinal Damage Study

| Parameter | Description |

| Animal Model | Albino Sprague-Dawley rats |

| Drug Administration | Intraperitoneal injection of this compound or TP-H |

| Light Exposure | High-intensity white fluorescent light |

| Primary Endpoints | Photoreceptor cell survival (histology), Retinal function (ERG) |

Clinical Trial Overview

This compound has been evaluated in Phase II clinical trials for the treatment of geographic atrophy.

Table 3: Summary of a Phase II Clinical Trial for this compound

| Trial Identifier | Population | Intervention | Primary Outcome | Key Findings |

| NCT00306488 | 10 participants with bilateral geographic atrophy | Topical 0.45% this compound administered to one eye three times daily for 2 years. | Change in best-corrected visual acuity (BCVA) at 24 months. | The drug was well-tolerated. A possible effect in maintaining visual acuity was observed, but there were no significant effects on other outcome measures.[3] |

| OMEGA Study (NCT00485394) | 137 subjects with geographic atrophy | Topical this compound (0.3% & 0.45%) administered four times daily for up to 2 years. | Change from baseline in total area of geographic atrophy. | This compound up to 0.45% was safe but did not appear to reduce the progression of the area of geographic atrophy.[4] |

Conclusion

This compound represents a well-conceived therapeutic strategy for geographic atrophy, leveraging a prodrug approach to deliver a potent antioxidant and anti-inflammatory agent to the posterior segment of the eye. While preclinical studies have demonstrated promising bioavailability and a clear mechanism of action, the translation to clinical efficacy in slowing the progression of geographic atrophy has not been definitively established in the completed Phase II trials. Further research may be warranted to explore different formulations, concentrations, or patient populations to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for scientists and researchers working on the development of novel therapies for AMD.

References

- 1. mdpi.com [mdpi.com]

- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

Ot-551: A Technical Overview of its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ot-551 is a novel, topically administered small molecule that has been investigated for its neuroprotective properties, particularly in the context of ocular diseases such as age-related macular degeneration (AMD). As a disubstituted hydroxylamine, it is a prodrug that readily penetrates ocular tissues and is converted to its active metabolite, Tempol-H. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the neuroprotective potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: From Prodrug to Potent Antioxidant

This compound is a lipophilic compound designed for effective penetration of ocular tissues following topical administration as an eye drop.[1] Upon entering the eye, it is metabolized by intraocular esterases into its active form, Tempol-H.[1] Both this compound and Tempol-H possess a hydroxylamine group that can directly or indirectly interact with and neutralize free radicals, thereby exerting a potent antioxidant effect.[2] This free radical scavenging is considered the primary mechanism underlying its neuroprotective effects.

Tempol-H functions as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals to hydrogen peroxide and oxygen. This action helps to mitigate oxidative stress, a key pathological factor in many neurodegenerative diseases. Beyond its direct antioxidant activity, preclinical studies on Tempol have revealed a multi-faceted neuroprotective profile that includes:

-

Modulation of Nitric Oxide Levels: Regulating the bioavailability of this important signaling molecule.

-

Anti-inflammatory Effects: Downregulating the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

-

Inhibition of Pathological Glutamate Release: Reducing excitotoxicity, a major contributor to neuronal damage in ischemic conditions.

-

Inhibition of the Polyol Pathway: Preventing the activation of aldose reductase, an enzyme implicated in secondary damage following spinal cord injury.

The conversion of this compound to its active metabolite and the subsequent multifaceted neuroprotective actions of Tempol-H are illustrated in the signaling pathway diagram below.

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of this compound has been evaluated in a rat model of acute light-induced retinal degeneration. This model is relevant for studying pathologies involving photoreceptor and retinal pigment epithelium (RPE) cell death, which are hallmarks of diseases like AMD.

Experimental Protocol: Rat Model of Light-Induced Retinal Degeneration

A standardized protocol was used to assess the protective effects of this compound and its metabolite, Tempol-H (referred to as OT-674 in the study), against light-induced retinal damage.[2]

-

Animal Model: Albino rats, raised in low-light conditions (5-10 lux), were used for the experiments.

-

Drug Administration: Rats were administered a single intraperitoneal injection of this compound (at doses of 25, 50, or 100 mg/kg), OT-674 (100 mg/kg), or sterile water (control) 30 minutes prior to light exposure.

-

Light Exposure: One eye of each rat was covered to serve as a non-exposed control. The uncovered eye was then exposed to 2,700 lux of fluorescent light for a continuous period of 6 hours.

-

Outcome Measures:

-

Functional Assessment: Electroretinography (ERG) was performed to measure the b-wave amplitude, an indicator of outer retinal function.

-

Morphological Assessment: Quantitative histology was used to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. Additionally, RPE cell nuclei were counted, and an RPE damage index was calculated.[3]

-

The workflow for this preclinical study is depicted in the diagram below.

Quantitative Results from Preclinical Studies

Systemic administration of this compound demonstrated significant functional and morphological protection of retinal photoreceptor and RPE cells against acute light damage.[2][3] The protective effect of this compound was found to be more pronounced than that of its active metabolite, OT-674, when administered systemically.[2]

| Treatment Group (Dose) | Outcome Measure | Result | Statistical Significance (vs. Water Control) |

| This compound (25 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.05 |

| This compound (50 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.05 |

| This compound (100 mg/kg) | ERG b-wave amplitude | Significant inhibition of b-wave loss | P < 0.001 |

| OT-674 (100 mg/kg) | ERG b-wave amplitude | No significant difference from water control | Not significant |

| This compound (All doses) | RPE Damage Index | Significantly lower than water-treated animals | Significant |

| This compound (100 mg/kg) | RPE Cell Nuclei Count | No significant difference between light-exposed and unexposed eyes | Not applicable |

Table 1: Summary of Quantitative Preclinical Efficacy Data for this compound in a Rat Model of Light-Induced Retinal Damage.[2][3]

Importantly, no signs of toxicity to retinal cells were observed in the non-light-exposed eyes of drug-treated rats, as indicated by normal ERG b-wave amplitudes and outer nuclear layer thickness.[2]

Clinical Investigations of this compound in Geographic Atrophy

This compound has been evaluated in Phase I and II clinical trials for the treatment of geographic atrophy (GA), the advanced atrophic form of AMD.[1][4][5]

Experimental Protocol: Phase II Clinical Trials

Two notable Phase II trials investigated the safety and efficacy of topical this compound for GA.

-

Single-Center, Open-Label Trial (NCT00306488):

-

Intervention: One eye was randomly assigned to receive 0.45% this compound eye drops three times daily for 2 years. The untreated fellow eye served as the control.[1][5]

-

Primary Outcome: Change in best-corrected visual acuity (BCVA) at 24 months.[1][5]

-

Secondary Outcomes: Changes in the area of GA, contrast sensitivity, and microperimetry measurements.[1][5]

-

Multi-Center, Randomized, Double-Masked, Placebo-Controlled Trial (NCT00485394):

-

Participants: 137 subjects with GA.[6]

-

Intervention: Participants were randomized to receive either 0.3% this compound, 0.45% this compound, or a vehicle placebo, administered four times daily to one eye for up to 2 years.[6]

-

Primary Outcome: Change in the total area of GA.[6]

-

Secondary Outcome: Change in BCVA.[6]

-

The logical relationship between the patient population, intervention, and outcomes in these clinical trials is visualized below.

Quantitative Results from Clinical Trials

The clinical trial results for this compound in GA have been mixed. The drug was consistently found to be safe and well-tolerated.[1][5][6] However, its efficacy in slowing the progression of GA was not definitively established.

| Trial (NCT ID) | Treatment Group | N | Primary Outcome Measure | Result at 24 Months (or as specified) | Statistical Significance |

| Single-Center Open-Label (NCT00306488) | 0.45% this compound | 10 | Change in BCVA | +0.2 ± 13.3 letters | P = 0.0259 (vs. fellow eye) |

| Fellow Eye (Control) | 10 | Change in BCVA | -11.3 ± 7.6 letters | ||

| 0.45% this compound | 10 | Change in GA Area | No significant difference from fellow eye | Not significant | |

| Multi-Center RCT (NCT00485394) | Placebo | ~45 | Change in GA Area (at 18 months) | +3.55 mm² | Not applicable |

| 0.3% this compound | ~46 | Change in GA Area (at 18 months) | +3.01 mm² | Not significant (vs. placebo) | |

| 0.45% this compound | ~46 | Change in GA Area (at 18 months) | +3.43 mm² | Not significant (vs. placebo) | |

| Placebo | ~45 | Change in BCVA (at 18 months) | -4.9 letters | Not applicable | |

| 0.3% this compound | ~46 | Change in BCVA (at 18 months) | -8.9 letters | Not significant (vs. placebo) | |

| 0.45% this compound | ~46 | Change in BCVA (at 18 months) | -7.7 letters | Not significant (vs. placebo) |

Table 2: Summary of Quantitative Clinical Trial Efficacy Data for this compound in Geographic Atrophy.[1][5][6]

In the small, open-label study, a statistically significant preservation of visual acuity was observed in the treated eyes compared to the untreated fellow eyes.[1][5] However, this finding was not replicated in the larger, placebo-controlled trial.[6] Both studies concluded that this compound, at the concentrations and dosing regimens tested, did not significantly reduce the progression of the area of GA.[1][5][6]

Conclusion and Future Directions

This compound is a well-tolerated, topically administered prodrug with a compelling, multi-faceted mechanism of action centered on the antioxidant and neuroprotective properties of its active metabolite, Tempol-H. Preclinical studies in animal models of retinal degeneration have provided strong evidence of its ability to protect photoreceptors and RPE cells from oxidative damage.

However, the translation of this preclinical promise into clinical efficacy for the treatment of geographic atrophy has been challenging. While a potential benefit in preserving visual acuity was noted in an early-phase study, larger, controlled trials did not demonstrate a significant impact on the progression of GA.[1][5][6]

Future research could explore several avenues:

-

Alternative Formulations or Delivery Systems: Investigating methods to increase the bioavailability and sustained delivery of Tempol-H to the retina.

-

Combination Therapies: Assessing the potential synergistic effects of this compound with agents targeting other pathological pathways in AMD, such as inflammation or the complement cascade.

-

Different Patient Populations: Evaluating the efficacy of this compound in earlier stages of AMD or in other neurodegenerative retinal diseases where oxidative stress is a primary driver of pathology.

References

- 1. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Geographic Atrophy by the Topical Administration of this compound: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Protection of retinal pigment epithelium by this compound and its metabolite TEMPOL-H against light-induced damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Tempol used for? [synapse.patsnap.com]

Pharmacokinetics of OT-551 in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

OT-551, a lipophilic, disubstituted hydroxylamine, has been investigated for its therapeutic potential, particularly in ophthalmology for the treatment of geographic atrophy. Understanding its pharmacokinetic profile in preclinical animal models is crucial for interpreting efficacy and safety data and for designing clinical trials. This technical guide synthesizes the publicly available information on the pharmacokinetics of this compound in animal models, focusing on its metabolic activation and proposed mechanism of action.

Metabolic Activation of this compound

Nonclinical pharmacokinetic studies have revealed that this compound functions as a prodrug. Following administration, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H)[1][2]. Both this compound and its active metabolite, Tempol-H, possess active hydroxylamine groups. These groups are capable of interacting with and neutralizing free radicals within the eye, thereby terminating free radical-mediated reactions and exerting an antioxidant effect[1][2].

The metabolic conversion of this compound to its active form is a key step in its mechanism of action. The following diagram illustrates this biotransformation process.

Experimental Protocols

Detailed experimental protocols for the nonclinical pharmacokinetic studies of this compound in animal models are not extensively published in the peer-reviewed literature. The available information primarily references an investigator's brochure from Othera Pharmaceuticals (2005)[1][2].

For a comprehensive understanding of the experimental design, the following general workflow for a pharmacokinetic study would be typical. This diagram outlines the key steps involved in such a study, from animal model selection to data analysis.

Quantitative Data Summary

Specific quantitative pharmacokinetic parameters for this compound and its active metabolite Tempol-H in various animal models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. The primary sources refer to unpublished data. Therefore, a detailed comparative table of these parameters across different species, doses, and routes of administration cannot be provided at this time.

Signaling Pathway

The therapeutic effect of this compound is attributed to the antioxidant properties of its active metabolite, Tempol-H. This activity is thought to counteract the oxidative stress implicated in the pathogenesis of diseases like age-related macular degeneration (AMD). The proposed mechanism involves the termination of free radical reactions.

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antioxidant effects.

References

In Vitro Efficacy of OT-551: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals